molecular formula C20H6Br4Na2O5 B7797880 Eosin CAS No. 125399-78-2

Eosin

Cat. No.: B7797880
CAS No.: 125399-78-2
M. Wt: 691.9 g/mol
InChI Key: SEACYXSIPDVVMV-UHFFFAOYSA-L
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Description

Eosin is a synthetic xanthene dye derived from fluorescein through bromination, forming a red, fluorescent compound widely used in histology, diagnostics, and photochemical applications. Its chemical formula is C₂₀H₆Br₄Na₂O₅, with a molecular weight of 691.9 g/mol . This compound exists in two primary variants: this compound Y (yellowish) and this compound B (bluish), differentiated by substituents on the xanthene ring. As an acidic dye, it binds to cationic (basic) structures like proteins, rendering cytoplasmic components, collagen, and muscle fibers pink under microscopy when paired with hematoxylin in H&E staining . Its pH-sensitive fluorescence transitions from a neutral lactone form (pH < 4.5) to an ionic carboxylate form (pH > 4.5), maximizing emission intensity at higher pH .

Preparation Methods

Alcohol-Soluble Eosin Preparation

Reagents and Reaction Setup

The alcohol-soluble variant is synthesized using fluorescein , bromine , and ethanol as the solvent. A molar ratio of 1:9 (fluorescein:bromine) is critical to achieve full bromination . The reaction apparatus includes a three-necked round-bottom flask equipped with a thermometer, dropping funnel, and mechanical stirrer to maintain temperature control .

Stepwise Procedure

  • Bromination : 166 g of pulverized fluorescein is suspended in 1,000 mL of ethanol. Bromine (360 g) is added dropwise under vigorous stirring, ensuring the temperature remains below 40°C to avoid HBr gas evolution .

  • Crystallization : After 15 minutes of post-addition stirring, the mixture is left undisturbed for 24 hours to allow tetrabromofluorescein crystals to form .

  • Purification : Crystals are vacuum-filtered, washed with cold ethanol, and dried at 110°C to remove residual solvents .

Key Parameters and Industrial Considerations

  • Temperature Control : Exceeding 40°C leads to incomplete bromination and hydrogen bromide gas release, reducing yield .

  • Purity : The final product achieves >95% purity with minimal impurities, as confirmed by thin-layer chromatography (TLC) .

Water-Soluble this compound Preparation

Two-Stage Synthesis Process

Water-soluble this compound requires an additional sodium salt formation step following initial bromination :

Bromination Stage

  • Reagents : 150 g fluorescein, 330 g bromine, and 600 mL of 95% ethanol .

  • Procedure : Bromine is added to the fluorescein-ethanol suspension over 2 hours, yielding crude this compound after filtration and ethanol washing .

Sodium Salt Conversion

  • Reagents : Crude this compound (120 g), anhydrous sodium carbonate (20 g), and ethanol-water mixtures .

  • Procedure : Sodium carbonate is mixed with this compound, moistened with ethanol, and heated in a water bath until CO₂ evolution ceases. The mixture is refluxed with ethanol, filtered, and crystallized to produce maroon-colored disodium tetrabromofluorescein .

Yield and Purity Optimization

  • Crystallization Time : A 12-hour crystallization period ensures well-defined acicular crystals with metallic luster .

  • Washing Protocol : Sequential ethanol and diethyl ether washes remove unreacted sodium carbonate, enhancing product purity .

Comparative Analysis of Preparation Methods

The table below summarizes critical differences between alcohol- and water-soluble this compound synthesis:

ParameterAlcohol-Soluble this compound Water-Soluble this compound
Solvent EthanolEthanol/Water
Bromine Ratio 4.5 mol per 0.5 mol fluorescein4.4 mol per 0.44 mol fluorescein
Reaction Time 24 hours (crystallization)14 hours (total)
Post-Processing Drying at 110°CSodium salt conversion
Industrial Scalability High (single-step process)Moderate (two-step process)

Challenges and Solutions in Industrial-Scale Production

Impurity Control

Residual ethanol in alcohol-soluble this compound can alter its performance as an adsorption indicator. Patent CN102351832A specifies vacuum drying at 110°C to reduce ethanol content to <0.1% . For water-soluble variants, ether washing removes sodium carbonate residues .

Advanced Applications Influencing Synthesis Design

Histological Staining

This compound Y’s role in H&E staining requires strict adherence to solubility and pH standards (4.6–6.0) . Aqueous solutions are prepared by dissolving 1 g this compound Y in 1 L water, with glacial acetic acid for pH adjustment .

Organic Synthesis

This compound Y serves as a photocatalyst in metal-free reactions, such as imidazo[1,2-a]pyridine synthesis. Optimal catalytic activity is achieved with 2 mol% this compound Y in ethanol-water (1:1) .

Chemical Reactions Analysis

Eosin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include various organic compounds with altered functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Eosin in Histology and Cytology

Hematoxylin and this compound (H&E) Staining

This compound is primarily used in conjunction with hematoxylin for staining tissue sections in histopathology. This combination allows for the differentiation of cellular components, providing critical insights into tissue morphology and pathology.

  • Staining Characteristics : this compound imparts a pink to red color to the cytoplasm and connective tissues, while hematoxylin stains nuclei a blue-purple hue. The contrast between these colors facilitates the identification of cellular structures.
  • Statistical Analysis : A study comparing conventional xylene-based H&E staining with xylene-free methods demonstrated that xylene-free this compound staining yielded better cytoplasmic detail in 83.33% of samples compared to 70% in traditional methods .
Staining MethodAdequate Nuclear Staining (%)Adequate Cytoplasmic Staining (%)Uniform Staining (%)
Xylene-based H&E98.3383.3350
Xylene-free H&E96.6693.3370

This compound as a Photoredox Catalyst

This compound Y has gained prominence as a photoredox catalyst in organic synthesis, offering a cost-effective and less toxic alternative to traditional metal catalysts.

  • Mechanism of Action : this compound Y operates through a mechanism involving its excited states, facilitating single-electron transfer (SET) processes. Its ability to act as both an oxidant and reductant expands its utility in various synthetic transformations .
  • Applications : Recent studies have illustrated this compound Y's effectiveness in synthesizing complex organic molecules, including drug intermediates like Raloxifene through radical annulation reactions .

Case Study: this compound-Mediated Synthesis

A notable example includes the synthesis of oxazoles using this compound-mediated reactions, which demonstrated high functional group tolerance and efficiency compared to metal-catalyzed methods .

This compound in Biomedical Research

This compound's role extends into biomedical research, particularly in understanding cellular morphology and disease mechanisms.

  • Cytotoxicity Studies : Research on quantum dots (QDs) utilized this compound staining to assess cytotoxicity in cancer therapy applications. The findings indicated that QDs combined with this compound staining provided valuable insights into cellular responses during treatment .
  • Diagnostic Applications : this compound Y is essential for evaluating tissue samples in various diseases, including cancer. Its binding properties allow it to highlight proteins and other structures relevant for diagnosis .

Emerging Applications

Recent advancements have unveiled new applications for this compound beyond traditional uses:

  • Quantum Dots for Cancer Therapy : this compound's properties are being explored in conjunction with quantum dots for targeted drug delivery systems and imaging techniques, enhancing the efficacy of cancer treatments .
  • Antimicrobial Properties : Modified this compound compounds have shown promising antimicrobial activity, indicating potential applications in infection control and therapeutic formulations .

Mechanism of Action

Eosin acts as an acidic dye, binding to positively charged, acidophilic components in tissues, such as amino groups on proteins in the cytoplasm. This binding results in the staining of these components in various shades of pink . In photocatalytic applications, this compound absorbs visible light, facilitating electron transfer processes that drive chemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Xanthene Dyes

Eosin Y vs. This compound B

While both variants share a xanthene core, this compound Y (C.I. Acid Red 87) contains four bromine atoms, whereas this compound B (C.I. Acid Red 91) incorporates two bromine and two nitro (-NO₂) groups. This structural difference alters their spectral properties:

  • This compound Y absorbs at 514–518 nm, emitting red fluorescence, ideal for histology and photochemical catalysis .
  • This compound B exhibits a broader absorption range (520–530 nm), making it suitable for specialized staining and adsorption studies in environmental chemistry .

Fluorescein

Fluorescein (C₂₀H₁₂O₅), the parent compound of this compound, lacks bromine substituents, resulting in a smaller molecular weight (332.3 g/mol) and distinct green-yellow fluorescence (absorption: 494 nm). Unlike this compound, fluorescein is highly pH-sensitive, with a pKa of ~6.4, transitioning from non-fluorescent (neutral) to fluorescent (anionic) forms. While this compound stains cytoplasmic proteins, fluorescein is used in angiography and cellular viability assays due to its membrane permeability .

Erythrosin

Erythrosin (C₂₀H₆I₄Na₂O₅) replaces bromine with iodine atoms, shifting absorption to 526–530 nm. It is less photostable than this compound but preferred in food coloring (FD&C Red No. 3) and antimicrobial photodynamic therapy due to its deeper penetration in tissues .

Comparative Analysis of Physicochemical Properties

Property This compound Y This compound B Fluorescein Erythrosin
Chemical Formula C₂₀H₆Br₄Na₂O₅ C₂₀H₆Br₂N₂Na₂O₉ C₂₀H₁₂O₅ C₂₀H₆I₄Na₂O₅
Molecular Weight 691.9 g/mol 624.9 g/mol 332.3 g/mol 879.6 g/mol
Absorption Max 514–518 nm 520–530 nm 494 nm 526–530 nm
Primary Use Histology, catalysis Environmental adsorption Diagnostics, imaging Food coloring, therapy
pH Sensitivity Active above pH 4.5 Moderate Active above pH 6.4 Low
Key Reference

Adsorption Efficiency

Studies comparing MOFs for dye removal found:

  • TH-MIL-100 : 98.2 mg/g (this compound B)
  • MIL-100 : 76.5 mg/g (this compound B)
  • ED-MIL-100 : 64.1 mg/g (this compound B)
    This hierarchy reflects the role of functional groups (thiol vs. ethylenediamine) in enhancing dye-material interactions .

Photochemical Activity

This compound Y’s photoexcited state enables a 92% yield in 2-amino-4H-chromene synthesis under visible light, outperforming Rose Bengal (85%) due to superior bromine-mediated radical generation .

pH-Dependent Fluorescence

At pH > 4.5, this compound Y’s ionic form achieves 110% fluorescence intensity compared to its lactone form, a critical factor in pH-sensing applications .

Biological Activity

Eosin is a synthetic dye primarily used in histology and cytology for staining tissues. Its biological activities extend beyond mere coloration, revealing significant interactions with various biological molecules and systems. This article explores the biological activity of this compound, particularly focusing on this compound Y and this compound B, their mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound Y is a fluorescent dye that belongs to the family of xanthene dyes. It is commonly used in laboratory settings for staining purposes, particularly in histopathology. This compound B , another member of this family, has shown promising antimalarial properties.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the inhibitory effects of this compound Y on carbonic anhydrase (CA) isoenzymes I and II, which are crucial for maintaining acid-base balance in organisms. The research conducted by Alim et al. (2020) demonstrated that this compound Y inhibits these enzymes with different potencies:

EnzymeIC50 (mM)Ki (mM)
hCA I3.789.65 ± 0.968
hCA II2.047.52 ± 2.88

The study utilized purified isoenzymes from human erythrocytes and found that this compound Y exhibited a more potent inhibitory effect on hCA II compared to hCA I, suggesting its potential as a lead compound for developing new CA inhibitors .

Antimalarial Activity of this compound B

This compound B has been identified as a potent antimalarial agent against drug-resistant strains of Plasmodium falciparum. A study by Kato et al. (2006) reported the following findings:

  • IC50 Values : this compound B showed an average IC50 of 124 nM against various drug-resistant malaria strains.
  • Mechanism : The compound acts as a non-active-site inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Toxoplasma gondii, indicating a novel mechanism distinct from existing antimalarial drugs.

The multifaceted mode of action includes damaging membranes and altering intracellular organelles, making this compound B a candidate for further development as an effective antimalarial drug .

Photocatalytic Properties

This compound Y has also been investigated for its photocatalytic properties, particularly in inducing thiol-ene reactions under visible light conditions. This reaction can facilitate protein-protein coupling efficiently without the need for metals or harsh conditions, showcasing its potential applications in biochemical synthesis .

Case Studies

  • Inhibition Studies : Alim et al. (2020) conducted detailed kinetic studies using Lineweaver-Burk plots to determine the inhibition type and affinity constants for this compound Y against carbonic anhydrases.
  • Antiparasitic Evaluation : Kato et al. (2006) performed extensive in vitro testing to assess the effectiveness of this compound B against Plasmodium falciparum, highlighting its potential as a new therapeutic agent.

Q & A

Basic Research Questions

Q. What are the methodological considerations for optimizing Hematoxylin and Eosin (H&E) staining protocols across diverse tissue types?

this compound staining efficiency depends on tissue fixation, pH of the this compound solution (typically 4.5–5.5), and staining duration. For connective tissues, extend this compound exposure to 2–3 minutes, while for lipid-rich tissues (e.g., adipose), reduce immersion time to avoid overstaining. Validate protocols using control slides and cross-reference with established histological databases .

Q. How should researchers address inconsistent this compound staining intensity in serial tissue sections?

Inconsistencies often arise from variable tissue processing (e.g., fixation time, dehydration gradients). Standardize protocols by:

  • Using fresh this compound Y solutions (0.5–1% in ethanol/water) to prevent oxidation.
  • Calibrating staining times based on tissue thickness (e.g., 5 μm vs. 10 μm sections).
  • Implementing quality checks via spectrophotometric analysis of stain uptake .

Q. What are the best practices for validating this compound counterstaining in immunohistochemistry (IHC) workflows?

To ensure compatibility with IHC:

  • Perform sequential staining (IHC first, H&E second) to prevent antibody-epitope masking.
  • Use this compound at lower concentrations (0.3–0.5%) to avoid oversaturation of cytoplasmic details.
  • Validate with negative controls (omitting primary antibodies) to confirm specificity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between this compound-based histopathology and molecular biomarkers?

When histological findings conflict with molecular data (e.g., upregulated genes without morphological changes):

  • Integrate spatial transcriptomics with H&E-stained sections to map gene expression to specific tissue regions.
  • Apply machine learning algorithms to correlate this compound-stained features (e.g., necrosis, fibrosis) with omics datasets.
  • Use multiplex immunofluorescence on adjacent sections to validate biomarker localization .

Q. What advanced statistical methods are suitable for quantifying this compound-stained tissue features in high-throughput studies?

For large-scale analyses:

  • Employ digital pathology platforms (e.g., QuPath) to quantify eosinophilia, cytoplasmic granularity, and nuclear-to-cytoplasmic ratios.
  • Apply principal component analysis (PCA) to identify staining variability across batches.
  • Use mixed-effects models to account for inter-slide technical noise .

Q. How can this compound staining be adapted for 3D organoid models while maintaining compatibility with live-cell imaging?

Modify protocols for 3D cultures by:

  • Using water-soluble this compound derivatives (e.g., this compound B) to reduce cytotoxicity.
  • Optimizing fixation methods (e.g., cold methanol instead of paraformaldehyde) to preserve organoid architecture.
  • Validating with confocal microscopy to ensure z-stack compatibility .

Q. Methodological Tables

Table 1. Troubleshooting this compound Staining Artifacts

ArtifactCauseSolution
OverstainingProlonged immersion in this compoundReduce staining time by 30–60 seconds; pre-test on control tissue
FadingLight exposure during storageStore slides in dark, anhydrous conditions; use mounting media with UV inhibitors

Table 2. Comparative Performance of this compound Derivatives

DerivativeSolubilityTissue CompatibilityCitation
This compound YEthanol/waterGeneral histology
This compound BAqueous3D cultures

Properties

IUPAC Name

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate
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InChI

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2
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InChI Key

SEACYXSIPDVVMV-UHFFFAOYSA-L
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Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]
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Molecular Formula

C20H6Br4Na2O5
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Related CAS

15086-94-9 (parent)
Record name Acid Red 87
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DSSTOX Substance ID

DTXSID901015574
Record name 2,4,5,7-Tetrabromo-3,6-fluorandiol
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Molecular Weight

691.9 g/mol
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Physical Description

Eosin is a red crystalline powder. (NTP, 1992), Red with a bluish tinge or brownish-red solid; [Merck Index]
Record name EOSIN
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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CAS No.

548-26-5; 17372-87-1, 548-26-5, 17372-87-1
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Melting Point

572 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

9-Pentyl-9-borabicyclo[3.3.1]nonane
Eosin
9-Pentyl-9-borabicyclo[3.3.1]nonane
9-Pentyl-9-borabicyclo[3.3.1]nonane
Eosin
9-Pentyl-9-borabicyclo[3.3.1]nonane
Eosin
9-Pentyl-9-borabicyclo[3.3.1]nonane
Eosin
9-Pentyl-9-borabicyclo[3.3.1]nonane
9-Pentyl-9-borabicyclo[3.3.1]nonane
Eosin
9-Pentyl-9-borabicyclo[3.3.1]nonane
9-Pentyl-9-borabicyclo[3.3.1]nonane
Eosin

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